molecular formula C8H6BrNO B8614265 4-(Bromomethyl)-2-hydroxybenzonitrile CAS No. 210037-56-2

4-(Bromomethyl)-2-hydroxybenzonitrile

Cat. No.: B8614265
CAS No.: 210037-56-2
M. Wt: 212.04 g/mol
InChI Key: YVGMRHNRRDVXFO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzonitrile (B105546) Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a nitrile (-C≡N) group and one or more halogen atoms. These compounds are of significant interest in industrial and academic research, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The electronic interplay between the strongly electron-withdrawing nitrile group and the electronegative halogen substituent profoundly influences the reactivity of the aromatic ring, making these compounds valuable precursors for various chemical transformations. acs.org

The synthesis of halogenated benzonitriles can be achieved through several methods, including the direct halogenation of benzonitrile, often at high temperatures in the vapor phase, or through nucleophilic aromatic substitution reactions on activated aromatic rings. google.comsnmjournals.org The specific placement of the halogen and nitrile groups dictates the compound's chemical behavior and its utility in subsequent synthetic steps. acs.org 4-(Bromomethyl)-2-hydroxybenzonitrile fits within this class, not as a ring-halogenated species, but as a derivative where the halogen is incorporated into a benzylic position, adding another layer of specific reactivity.

Table 1: General Properties and Synthetic Relevance of Halogenated Benzonitriles

PropertyDescriptionSynthetic Relevance
Electronic Nature The nitrile group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.Influences regioselectivity in substitution reactions; activates the ring for nucleophilic aromatic substitution.
Reactivity of Nitrile Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.Provides a handle for conversion into other important functional groups.
Reactivity of Halogen Aryl halides can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck).Enables the formation of carbon-carbon and carbon-heteroatom bonds, crucial for building molecular complexity. nih.gov
Synthesis Methods Direct halogenation, Sandmeyer reaction from anilines, nucleophilic substitution.Multiple established routes allow for the synthesis of a diverse range of isomers.

Strategic Importance of this compound in Synthetic Organic Chemistry

The strategic value of this compound lies in its possession of three distinct and orthogonally reactive functional groups. This trifunctional nature allows for a programmed, stepwise modification of the molecule, making it a highly versatile synthetic scaffold.

The benzylic bromide is the most reactive site, susceptible to nucleophilic substitution by a wide range of nucleophiles. This functionality serves as a primary "handle" for introducing diverse molecular fragments. The phenolic hydroxyl group can engage in reactions such as O-alkylation and O-acylation, or it can be used to modulate the reactivity of the aromatic ring. The nitrile group, while less reactive, can be transformed into other key functionalities like amines or carboxylic acids later in a synthetic sequence. This tiered reactivity allows chemists to build complex structures with high precision and control.

Overview of Reactive Functionalities: Phenolic Hydroxyl, Nitrile, and Benzylic Bromide

The unique chemical behavior of this compound is a composite of the individual reactivities of its three functional groups.

Nitrile (-C≡N): The nitrile group is a versatile functional group that can undergo several important transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced using reagents like lithium aluminum hydride to produce a primary amine. nih.gov Its strong electron-withdrawing character also influences the reactivity of the rest of the molecule.

Benzylic Bromide (-CH₂Br): This is arguably the most synthetically useful feature of the molecule. Benzylic halides are highly reactive towards nucleophilic substitution reactions (via both Sₙ1 and Sₙ2 pathways) because the benzene ring can stabilize the transition state or any carbocation intermediate through resonance. wikipedia.org This allows for the facile displacement of the bromide by a vast array of nucleophiles, making the bromomethyl group an excellent electrophilic handle for covalent bond formation. A common method for creating such a group is through the radical bromination of a methyl group using a reagent like N-bromosuccinimide (NBS). organic-chemistry.org

Table 2: Potential Reactions of this compound by Functional Group

Functional GroupReaction TypeReagents/ConditionsResulting Structure
Benzylic Bromide Nucleophilic SubstitutionR-O⁻ (Alkoxide)Ether linkage (-CH₂-OR)
Nucleophilic SubstitutionN₃⁻ (Azide)Azide linkage (-CH₂-N₃)
Nucleophilic SubstitutionCN⁻ (Cyanide)Acetonitrile (B52724) linkage (-CH₂-CN)
Nucleophilic SubstitutionR₂NH (Amine)Amine linkage (-CH₂-NR₂)
Phenolic Hydroxyl Williamson Ether SynthesisR'-X, BaseEther linkage (-O-R')
EsterificationR'COCl, BaseEster linkage (-O-COR')
Electrophilic SubstitutionBr₂, SolventBromination of the aromatic ring
Nitrile HydrolysisH₃O⁺ or OH⁻, HeatCarboxylic acid (-COOH)
ReductionLiAlH₄ or H₂, CatalystPrimary amine (-CH₂NH₂)

Current Research Landscape and Underexplored Facets of this compound Chemistry

A review of the current scientific literature indicates that while the chemistry of its constituent parts (phenols, benzonitriles, benzyl (B1604629) bromides) is well-established, dedicated research focusing specifically on this compound is not widely published. This suggests that the compound represents a significant area for new investigation.

Key underexplored facets include:

Optimized Synthesis: The development of a robust and high-yield synthesis for this compound is a primary challenge. A plausible route involves the selective benzylic bromination of 4-methyl-2-hydroxybenzonitrile, but conditions would need to be carefully optimized to prevent side reactions, such as electrophilic bromination of the activated aromatic ring. khanacademy.org

Chemoselectivity Studies: A systematic investigation into the chemoselective reactivity of the compound is needed. Research should explore conditions that allow for the selective reaction of one functional group while leaving the others intact. For example, performing nucleophilic substitution at the benzylic position would likely require the protection of the acidic phenolic proton to prevent it from interfering with the nucleophile.

Derivatization and Application: The potential of this molecule as a precursor for novel heterocyclic systems, polymers, or biologically active compounds remains largely untapped. Its structure is well-suited for creating libraries of complex molecules for screening in drug discovery or for developing new materials.

Objectives and Scope of Academic Research on this compound

Future academic research on this compound should be directed toward fully elucidating its chemical properties and harnessing its synthetic potential. The primary objectives would be:

To Establish a Reliable Synthetic Pathway: The foremost goal is to develop and optimize a clear, efficient, and scalable synthesis of the title compound from readily available starting materials. This would involve investigating different bromination methods and purification strategies.

To Map its Chemical Reactivity: A comprehensive study of the compound's reactivity is essential. This includes determining the relative reactivity of the three functional groups under a variety of conditions and establishing protocols for the chemoselective modification of each site, including the use of protecting groups.

To Demonstrate its Synthetic Utility: The ultimate objective is to showcase the value of this compound as a versatile building block. This can be achieved by using it in the synthesis of novel, complex molecules, such as potential pharmaceutical agents, ligands for catalysis, or monomers for specialty polymers.

By pursuing these objectives, the scientific community can unlock the full potential of this promising, yet under-investigated, chemical intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210037-56-2

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

4-(bromomethyl)-2-hydroxybenzonitrile

InChI

InChI=1S/C8H6BrNO/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,11H,4H2

InChI Key

YVGMRHNRRDVXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)O)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Bromomethyl 2 Hydroxybenzonitrile and Its Analogs

Retrosynthetic Analysis and Key Disconnections for 4-(Bromomethyl)-2-hydroxybenzonitrile

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed based on its functional groups.

Disconnection of the C-Br bond: The most straightforward retrosynthetic step is a functional group interconversion (FGI) of the bromomethyl group back to a methyl group. This is a common transformation, as benzylic methyl groups can be readily brominated. This disconnection points to 2-hydroxy-4-methylbenzonitrile (B101994) as a key late-stage precursor.

Disconnection involving the Nitrile Group: The nitrile group can be synthesized from several other functionalities. An FGI approach suggests a precursor such as a primary amide (2-hydroxy-4-(bromomethyl)benzamide) or, more commonly, an aldehyde. The conversion of an aldehyde to a nitrile via an aldoxime is a robust and widely used method. This pathway identifies 2-hydroxy-4-(bromomethyl)benzaldehyde as a potential precursor.

Disconnection involving the Hydroxyl Group: The phenolic hydroxyl group can be introduced through various methods. One common strategy involves the cleavage of a methyl ether (a methoxy (B1213986) group). This FGI disconnection suggests 4-(bromomethyl)-2-methoxybenzonitrile (B3187926) as a precursor. The synthesis would then require a demethylation step to reveal the hydroxyl group.

These primary disconnections lead to a synthetic strategy that can be approached in different sequences. For instance, one could start with a simple substituted phenol (B47542) like p-cresol (B1678582), introduce the nitrile and hydroxyl functionalities, and perform the benzylic bromination as the final step. Alternatively, one could begin with a molecule already containing the bromomethyl group and subsequently build the other functionalities onto the aromatic ring. The most efficient route depends on the selectivity of the reactions and the availability of starting materials.

Direct Synthesis Routes to this compound

Direct synthesis involves the forward execution of the pathways identified during retrosynthetic analysis. The sequence of reactions is critical to avoid unwanted side reactions and to ensure high yields.

The introduction of a bromomethyl group onto a benzonitrile (B105546) scaffold is most effectively achieved through the radical bromination of a precursor containing a methyl group at the benzylic position. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine, minimizing side reactions such as addition to the aromatic ring. chadsprep.commasterorganicchemistry.com The reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN). rsc.orgchemistrysteps.com

A well-documented example is the synthesis of 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile. rsc.org This reaction is conducted by refluxing the starting material with NBS and a catalytic amount of AIBN in a nonpolar solvent like carbon tetrachloride (CCl4). rsc.org This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comyoutube.comyoutube.com A similar approach would be applied to 2-hydroxy-4-methylbenzonitrile to yield the target compound.

Table 1: Example of Benzylic Bromination

Reactant Reagents Solvent Conditions Product Yield Reference
4-methylbenzonitrile N-Bromosuccinimide (NBS), AIBN (catalytic) CCl4 Reflux, 8 h 4-(bromomethyl)benzonitrile 90% rsc.org

Installing a hydroxyl group ortho to a nitrile can be achieved by starting with a precursor where the hydroxyl group is protected, most commonly as a methyl ether. The cleavage of this ether bond on a precursor like 4-(bromomethyl)-2-methoxybenzonitrile would yield the final product. This demethylation is a standard transformation in organic synthesis. Strong Lewis acids such as boron tribromide (BBr3), aluminum chloride (AlCl3), or strong protic acids like hydrobromic acid (HBr) are effective reagents for this purpose. The choice of reagent depends on the tolerance of other functional groups in the molecule.

The formation of a nitrile group from an aldehyde is a reliable two-step process that proceeds through an aldoxime intermediate. This method is particularly useful for synthesizing hydroxybenzonitriles from the corresponding hydroxybenzaldehydes. google.com

First, the aldehyde is condensed with hydroxylamine (B1172632) (often from a salt like hydroxylamine hydrochloride) to form the aldoxime. google.com Second, the aldoxime is dehydrated to yield the nitrile. google.comquickcompany.in A variety of dehydrating agents can be employed for this step, including acetic anhydride, thionyl chloride, or heating with formic acid. google.comgoogle.com The synthesis of 2-hydroxybenzonitrile (B42573) (salicylonitrile) from salicylaldehyde (B1680747) serves as an excellent model for this transformation. google.comwikipedia.org In one patented method, salicylaldehyde is converted to salicylaldoxime, which is then dehydrated by heating in formic acid with sodium formate (B1220265) to give 2-cyanophenol in high yield. google.com

Table 2: Two-Step Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde

Step Precursor Reagents Conditions Intermediate/Product Yield Reference
1. Oximation Salicylaldehyde Hydroxylamine Sulphate Toluene/Water Salicylaldoxime ~89% google.com
2. Dehydration Salicylaldoxime Formic Acid, Sodium Formate Reflux (110°C), 4 h 2-Hydroxybenzonitrile 87% google.com

Synthesis of Critical Precursors for this compound

Ortho-hydroxybenzonitriles, also known as salicylonitriles, are valuable intermediates. nih.gov As discussed previously, a primary route to these compounds is from the corresponding 2-hydroxyarylaldehydes. google.comgoogle.comgoogleapis.com Salicylaldehydes themselves can be prepared via ortho-selective formylation of phenols through methods like the Reimer–Tiemann or Duff reactions. wikipedia.org

An alternative pathway to ortho-hydroxybenzonitriles is through the dehydration of 2-hydroxybenzamides (salicylamides). This transformation can be accomplished using stoichiometric dehydrating agents like thionyl chloride or phosgene. quickcompany.ingoogle.com More modern, greener methods involve the gas-phase dehydration of salicylamide (B354443) over a solid heterogeneous catalyst, such as silica (B1680970) gel impregnated with phosphoric acid, which can be performed under reduced pressure to achieve high yields. justia.com

The synthesis of the specific precursor 2-hydroxy-4-methylbenzonitrile would likely follow a similar logic, starting from p-cresol (4-methylphenol). Formylation of p-cresol would yield 2-hydroxy-4-methylbenzaldehyde, which could then be converted to the desired nitrile using the aldoxime formation and dehydration sequence described in section 2.2.3.

Synthesis of Halogenated Toluene Derivatives for Benzylic Bromination

A common and economically viable starting material for this synthesis is m-cresol (B1676322) (3-methylphenol). The synthetic challenge is to introduce a cyano group at the C2 position and ensure the existing methyl and hydroxyl groups remain at C4 and C1, respectively, resulting in the desired 2-hydroxy-4-methylbenzonitrile structure. This is typically achieved through a multi-step process involving formylation followed by conversion of the aldehyde group to a nitrile.

Multi-Step Approaches from Readily Available Aromatic Compounds

A practical multi-step synthesis for 2-hydroxy-4-methylbenzonitrile starting from m-cresol can be outlined in two main stages: formylation and conversion to the nitrile.

Stage 1: Formylation of m-Cresol

The introduction of a formyl (-CHO) group onto the phenolic ring is the initial transformation. This must be directed to the ortho position relative to the hydroxyl group.

Ortho-Formylation using Paraformaldehyde and Tin Tetrachloride: A documented method for the formylation of cresol (B1669610) involves reacting it with paraformaldehyde in the presence of a Lewis acid catalyst like tin tetrachloride and a tertiary amine such as tri-n-butylamine. prepchem.com The reaction is typically heated to achieve a good yield of the desired aldehyde, 2-hydroxy-4-methylbenzaldehyde. prepchem.com This method offers regioselectivity for the ortho position.

Reimer-Tiemann Reaction: This classic method for the ortho-formylation of phenols uses chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521). wikipedia.orgunacademy.combyjus.com The reactive species is dichlorocarbene (B158193) (:CCl₂), which preferentially attacks the electron-rich phenoxide ring at the ortho position. byjus.comsciencemadness.org While widely known, the Reimer-Tiemann reaction can sometimes lead to mixtures of isomers and lower yields for substituted phenols like m-cresol. researchgate.net

Stage 2: Conversion of 2-Hydroxy-4-methylbenzaldehyde to 2-Hydroxy-4-methylbenzonitrile

Once the aldehyde intermediate is obtained, it is converted into the target nitrile. This is commonly achieved via a two-step sequence involving the formation of an oxime, followed by dehydration.

Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. This reaction readily converts the aldehyde group into an aldoxime (-CH=NOH). asianpubs.org

Dehydration of the Oxime: The resulting oxime is then dehydrated to yield the nitrile (-C≡N). Various reagents can effect this transformation. wikipedia.org This step is crucial for completing the synthesis of the bromination precursor. asianpubs.org

This multi-step approach, starting from the readily available m-cresol, provides a reliable pathway to the required 2-hydroxy-4-methylbenzonitrile intermediate.

Optimization of Synthetic Reaction Conditions for Enhanced Yield and Selectivity

The final step in the synthesis of this compound is the benzylic bromination of 2-hydroxy-4-methylbenzonitrile. This reaction, often a Wohl-Ziegler bromination, is a free-radical substitution that selectively targets the hydrogen atoms on the carbon adjacent to the aromatic ring (the benzylic position). prepchem.comwikipedia.orgchemicalbook.com Achieving high yield and selectivity (monobromination vs. dibromination or ring bromination) requires careful optimization of several reaction parameters.

The choice of solvent is critical in radical brominations.

Traditional Solvents: Carbon tetrachloride (CCl₄) has historically been the solvent of choice for Wohl-Ziegler reactions due to its inertness under radical conditions. wikipedia.orgsciencemadness.org However, its toxicity and environmental impact have led to a search for alternatives.

Alternative Solvents: Acetonitrile (B52724) has been shown to be an effective replacement for CCl₄. sciencemadness.org Other solvents such as 1,2-dichlorobenzene (B45396) and diethyl carbonate have also been successfully employed, sometimes offering faster reaction times or higher yields. researchgate.net

Solvent-Free Conditions: In some cases, the reaction can be run under solvent-free conditions, which aligns with green chemistry principles by reducing waste. asianpubs.org

Temperature control is equally important. The reaction is typically initiated by heat or a radical initiator. wikipedia.org The temperature must be high enough to initiate the reaction but controlled to prevent side reactions, such as electrophilic aromatic substitution on the electron-rich phenol ring, or over-bromination to form a dibromomethyl group.

The primary reagent for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals at a low and controlled concentration, minimizing unwanted side reactions like addition to double bonds or aromatic bromination. rsc.orgajrconline.org

Radical Initiators: The reaction is often initiated by a small amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. asianpubs.orglearncbse.in Light (photo-initiation) can also be used to start the radical chain reaction.

Alternative Brominating Agents: While NBS is standard, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been used, sometimes in conjunction with Lewis acid catalysts, to achieve benzylic bromination.

Catalysts: While the classic Wohl-Ziegler reaction is often uncatalyzed beyond the initiator, recent developments have shown that catalysts can improve selectivity and efficiency. For example, iron(II) bromide has been used to catalyze site-selective benzylic C-H bromination with NBS under mild conditions.

The table below summarizes the key reagents and conditions for a typical Wohl-Ziegler benzylic bromination.

ParameterOptions & Considerations
Brominating Agent N-Bromosuccinimide (NBS) is the most common.
Initiator AIBN, Benzoyl Peroxide, UV/Visible Light.
Solvent Carbon Tetrachloride (traditional, hazardous), Acetonitrile, 1,2-Dichlorobenzene, Diethyl Carbonate (greener alternatives).
Temperature Typically reflux temperature of the solvent; requires careful control to balance reaction rate and selectivity.

Modern techniques can be applied to enhance the efficiency of the benzylic bromination step.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be highly effective for benzylic brominations. It can dramatically reduce reaction times from hours to minutes and often leads to higher isolated yields compared to conventional heating methods. This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

Pressure: While not as commonly cited for this specific transformation as microwave assistance, conducting the reaction in a sealed vessel under pressure can help maintain volatile reactants and solvents at the required reaction temperature, potentially improving reaction rates and yields.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Several strategies can be employed throughout the synthetic route.

Safer Solvents: A primary focus is the replacement of hazardous solvents. In the benzylic bromination step, substituting carbon tetrachloride with less toxic and more environmentally benign solvents like acetonitrile or diethyl carbonate is a significant improvement. sciencemadness.org

Use of Non-Toxic Reagents: In the broader context of nitrile synthesis, methods are being developed to avoid highly toxic cyanide sources like KCN or NaCN. While the route described here (aldehyde → oxime → nitrile) avoids these, other potential routes for creating substituted benzonitriles might involve cyanation of an aryl halide. In such cases, using safer cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) represents a greener alternative. nih.gov

Solvent-Free Reactions: Exploring solvent-free conditions for the bromination step, where the reactants are mixed and heated without a solvent, can eliminate solvent waste entirely. asianpubs.org

By integrating these principles, the synthesis of this compound can be made safer, more efficient, and more sustainable.

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The conventional Wohl-Ziegler bromination using NBS, while effective, exhibits suboptimal atom economy.

The reaction can be represented as: C₈H₇NO (2-hydroxy-4-methylbenzonitrile) + C₄H₄BrNO₂ (NBS) → C₈H₆BrNO (this compound) + C₄H₅NO₂ (Succinimide)

In this process, the entire succinimide (B58015) molecule is generated as a stoichiometric byproduct, which constitutes a significant portion of the reactant mass and is considered waste. The theoretical atom economy can be calculated as follows:

Atom Economy Calculation for NBS Bromination

Compound Molecular Formula Molar Mass ( g/mol ) Role
2-hydroxy-4-methylbenzonitrile C₈H₇NO 133.15 Reactant
N-Bromosuccinimide (NBS) C₄H₄BrNO₂ 177.98 Reactant
Total Reactant Mass 311.13
This compound C₈H₆BrNO 212.05 Desired Product

Percent Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100 Percent Atom Economy = (212.05 / 311.13) x 100 ≈ 68.16%

This calculation reveals that nearly 32% of the reactant mass is converted into waste. To address this, research has focused on alternative brominating systems that offer higher atom economy. One such approach is oxidative bromination, which uses a catalytic or stoichiometric amount of a bromide source with an oxidant. For example, systems utilizing hydrogen bromide (HBr) with hydrogen peroxide (H₂O₂) can generate the reactive bromine species in situ. researchgate.netresearchgate.net

Use of Benign Solvents and Reagents

The selection of solvents and reagents is a critical aspect of green synthetic design. The traditional Wohl-Ziegler reaction often employs carbon tetrachloride (CCl₄), a solvent that is now widely recognized as a toxic, carcinogenic, and ozone-depleting substance. researchgate.netresearchgate.netbohrium.com Consequently, significant effort has been dedicated to identifying safer, more environmentally benign solvent alternatives.

Several studies have demonstrated the efficacy of various greener solvents for benzylic bromination. researchgate.net Acetonitrile, for instance, has been shown to be a suitable replacement for chlorinated solvents, often providing comparable or even improved yields and reproducibility. researchgate.netbohrium.comresearchgate.net Other solvents like methyl acetate (B1210297) (MeOAc) have also been successfully used. researchgate.net In some cases, reactions have been performed in aqueous biphasic systems or even under solvent-free conditions, further minimizing environmental impact. researchgate.net

Comparison of Solvents for Benzylic Bromination

Solvent Classification Notes
Carbon Tetrachloride (CCl₄) Traditional/Hazardous Toxic, ozone-depleting, carcinogenic. researchgate.netresearchgate.net
Acetonitrile (CH₃CN) Greener Alternative Less toxic than CCl₄; widely used in modern protocols, including flow chemistry. researchgate.netbohrium.com
Methyl Acetate (MeOAc) Greener Alternative Environmentally benign solvent; may not require an initiator. researchgate.net

In addition to replacing hazardous solvents, modern protocols often replace chemical radical initiators like AIBN. Photochemical activation, using energy from visible light sources such as common household lamps or specific wavelength LEDs, provides a safer and cheaper alternative. researchgate.netbohrium.com This method initiates the radical cascade by promoting the homolytic cleavage of the bromine-bromine or nitrogen-bromine bond, eliminating the need for thermally unstable and potentially toxic chemical initiators. bohrium.com

Purification Techniques for this compound (e.g., Chromatography, Recrystallization)

Following the synthesis, a purification sequence is necessary to isolate this compound from unreacted starting materials, reagents (e.g., succinimide), and potential side products, such as the dibrominated species. The purification strategy for a solid crystalline compound like this typically involves a combination of chromatography and recrystallization.

Chromatography serves as a powerful tool for both monitoring the reaction and for the separation of the crude product mixture.

Thin-Layer Chromatography (TLC): TLC is an indispensable technique for qualitatively monitoring the progress of the synthesis. It allows for the rapid visualization of the consumption of the starting material (2-hydroxy-4-methylbenzonitrile) and the formation of the product, helping to determine the optimal reaction time.

Column Chromatography: For initial purification, the crude reaction mixture is often subjected to column chromatography over a solid stationary phase like silica gel. This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent). A solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is chosen to effectively separate the desired bromomethylated product from impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These instrumental techniques are primarily used to assess the purity of the final product. GC is particularly well-suited for the analysis of volatile phenolic compounds, though derivatization may sometimes be employed to improve peak shape and resolution. epa.govchula.ac.thntu.edu.tw HPLC is also a robust method for determining the purity of non-volatile organic compounds.

Recrystallization is a fundamental technique for purifying solid compounds and is often the final step to obtain a product of high purity. libretexts.org The process relies on the principle that the solubility of a compound in a solvent increases with temperature.

The general steps for recrystallization are outlined below:

General Recrystallization Procedure

Step Action Purpose
1. Solvent Selection Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. To allow for dissolution when hot and precipitation upon cooling.
2. Dissolution Dissolve the impure solid in a minimum amount of the hot (near-boiling) solvent. To create a saturated solution from which the pure compound will crystallize.
3. Cooling Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath. To decrease the solubility of the desired compound, inducing the formation of pure crystals while impurities remain dissolved. youtube.com
4. Isolation Collect the formed crystals by vacuum filtration. To separate the purified solid product from the solvent and dissolved impurities.

For brominated aromatic compounds, common recrystallization solvents include toluene, or mixtures such as ethylene (B1197577) dichloride/n-heptane. rsc.orggoogle.com The choice of solvent is critical and must be determined empirically to achieve the best balance of solubility and recovery for this compound.

Table of Mentioned Compounds

Compound Name
2,2'-Azobisisobutyronitrile (AIBN)
This compound
2-hydroxy-4-methylbenzonitrile
Acetonitrile
Benzoyl peroxide
Carbon tetrachloride
Crisaborole
Ethyl acetate
Hexane
Hydrogen bromide
Hydrogen peroxide
Methyl acetate
N-Bromosuccinimide (NBS)
Sodium bromate
Succinimide

Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl 2 Hydroxybenzonitrile

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group, situated at a benzylic position, is the most reactive site on the molecule for many synthetic transformations. Its reactivity is amplified by the benzene (B151609) ring, which can stabilize intermediates such as carbocations and radicals.

The carbon-bromine bond in the benzylic position is susceptible to cleavage by nucleophiles, proceeding through either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanism. The pathway taken is dependent on factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates. masterorganicchemistry.compressbooks.pub

The SN1 pathway involves the initial, rate-determining departure of the bromide leaving group to form a benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring. The presence of the ortho-hydroxyl group, an electron-donating group, further stabilizes this carbocation, making the SN1 pathway plausible, particularly with weak nucleophiles in polar protic solvents. pressbooks.pubyoutube.com

Table 1: Comparison of SN1 and SN2 Pathways for 4-(Bromomethyl)-2-hydroxybenzonitrile

Feature SN1 Pathway SN2 Pathway
Mechanism Two steps, via carbocation intermediate One concerted step
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile]
Substrate Preference Favored by stable carbocations (benzylic) Favored by less sterically hindered substrates (primary benzylic)
Nucleophile Weak nucleophiles (e.g., H₂O, ROH) Strong nucleophiles (e.g., ⁻CN, ⁻OH, R-COO⁻)
Solvent Polar protic (e.g., water, ethanol) Polar aprotic (e.g., acetone, DMSO)
Stereochemistry Racemization if chiral center is formed Inversion of configuration

| Rearrangements | Possible | Not possible |

Standard β-elimination reactions, which involve the removal of a proton from a carbon adjacent to the carbon bearing the leaving group, are not possible for this compound as there are no hydrogen atoms on an adjacent aliphatic carbon. However, under basic conditions, an intramolecular elimination reaction can occur. This pathway involves the deprotonation of the acidic phenolic hydroxyl group, followed by the resulting phenoxide acting as an internal nucleophile to displace the bromide. This process would lead to the formation of a highly reactive quinone methide intermediate. Such intermediates are known to be involved in the chemistry of related hydroxybenzyl halides.

The benzylic C-Br bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN - azobisisobutyronitrile) or UV light, generating a resonance-stabilized benzylic radical. libretexts.org The stability of this radical intermediate makes the bromomethyl group a handle for various radical-mediated transformations. A key example is reductive dehalogenation, where the compound can be converted to 4-methyl-2-hydroxybenzonitrile. This is typically achieved using a radical mediator like tributyltin hydride (Bu₃SnH), which propagates a radical chain reaction to replace the bromine atom with a hydrogen atom. libretexts.org

The preparation of Grignard reagents involves the reaction of an organohalide with magnesium metal in an aprotic ether solvent. bethunecollege.ac.innih.gov However, the direct formation of a Grignard reagent from this compound is synthetically unfeasible. Grignard reagents are exceptionally strong bases and would be immediately quenched by the acidic proton of the phenolic hydroxyl group. bethunecollege.ac.inlibretexts.org This acid-base reaction is much faster than the reaction with magnesium metal and would prevent the formation of the desired organometallic compound. To successfully form the Grignard reagent, the hydroxyl group must first be protected with a group that is stable to the Grignard formation conditions but can be removed later (e.g., as a silyl (B83357) ether or methoxymethyl ether).

Transformations of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to form amides and carboxylic acids.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis of the amide to a carboxylic acid. libretexts.org

Under acidic conditions (e.g., heating with aqueous HCl or H₂SO₄), the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. organicchemistrytutor.com A series of proton transfers and tautomerization leads to the formation of 4-(bromomethyl)-2-hydroxybenzamide. With continued heating, the amide is further hydrolyzed to yield 4-(bromomethyl)-2-hydroxybenzoic acid and an ammonium (B1175870) salt. libretexts.orgorganicchemistrytutor.com

In basic hydrolysis (e.g., heating with aqueous NaOH), a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.com Subsequent protonation from water yields the amide intermediate. Under harsher conditions (e.g., prolonged heating), the amide undergoes further base-catalyzed hydrolysis. This generates ammonia (B1221849) and the sodium salt of the carboxylic acid (sodium 4-(bromomethyl)-2-hydroxybenzoate). An acidic workup is then required to protonate the carboxylate and isolate the final 4-(bromomethyl)-2-hydroxybenzoic acid. libretexts.org By carefully controlling the reaction conditions, particularly under basic catalysis, it is sometimes possible to isolate the intermediate amide as the major product. organicchemistrytutor.com

Table 2: Conditions for Nitrile Group Hydrolysis

Condition Reagents Intermediate Product Final Product (after workup) Byproducts
Acidic Hydrolysis Dilute H₂SO₄ or HCl, heat 4-(Bromomethyl)-2-hydroxybenzamide 4-(Bromomethyl)-2-hydroxybenzoic acid NH₄⁺ salt

| Basic Hydrolysis | Aqueous NaOH or KOH, heat | 4-(Bromomethyl)-2-hydroxybenzamide | 4-(Bromomethyl)-2-hydroxybenzoic acid | Ammonia (NH₃) |

Reduction to Primary Amines and Aldehydes

The nitrile and bromomethyl groups of this compound are susceptible to reduction, leading to the formation of primary amines and aldehydes, respectively.

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents. A common method involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. nih.govorganic-chemistry.orgorganic-chemistry.org This system is effective for both aliphatic and aromatic nitriles. nih.govorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance. organic-chemistry.orgrsc.org For benzonitriles with electron-withdrawing groups, the reduction tends to be faster and results in higher yields. nih.gov Conversely, the presence of electron-donating groups may necessitate harsher conditions, such as refluxing in tetrahydrofuran (B95107) (THF), to achieve complete reduction. nih.gov

The bromomethyl group can be converted to an aldehyde, yielding 4-formyl-2-hydroxybenzonitrile. This transformation can be accomplished through various synthetic routes. One approach involves the Duff reaction, where 4-cyanophenol is treated with hexamethylenetetramine in trifluoroacetic acid. Another method is the Reimer-Tiemann reaction, which utilizes chloroform (B151607) and a base to introduce a formyl group onto the phenol (B47542) ring.

Functional GroupProductTypical ReagentsKey Considerations
Nitrile (-C≡N)Primary Amine (-CH₂NH₂)Diisopropylaminoborane/LiBH₄Electron-withdrawing groups on the aromatic ring accelerate the reaction.
Bromomethyl (-CH₂Br)Aldehyde (-CHO)Hexamethylenetetramine/Trifluoroacetic acid (Duff reaction)Provides a direct route to the corresponding aldehyde.

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group of this compound can participate in cycloaddition reactions, most notably in the formation of tetrazoles. Tetrazoles are important structural motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. beilstein-journals.org

The reaction of a nitrile with an azide, typically sodium azide, is a common method for synthesizing 5-substituted tetrazoles. google.comnih.gov This reaction can be facilitated by various catalysts, including Lewis acids. The mechanism is believed to involve the activation of the nitrile, followed by cyclization with the azide. nih.gov The electron-withdrawing nature of substituents on the nitrile can influence the reaction rate. nih.gov For instance, the reaction of 4-(bromomethyl)benzonitrile with 2H-tetrazole in the presence of a base like potassium hydroxide can yield the corresponding tetrazole derivative. nih.gov

ReactantReagentProduct TypeCatalyst/Conditions
This compoundSodium Azide (NaN₃)5-(4-(Bromomethyl)-2-hydroxyphenyl)-1H-tetrazoleLewis Acid or base catalysis, often at elevated temperatures.

Pinner Reactions for Imidoester Formation

The Pinner reaction provides a pathway to convert the nitrile group of this compound into an imidoester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride. nrochemistry.comorganic-chemistry.orgnih.gov

The mechanism begins with the protonation of the nitrile by the strong acid, which activates it towards nucleophilic attack by the alcohol. nih.govd-nb.info The resulting imidoester salt is a versatile intermediate that can be further transformed into various functional groups. wikipedia.orgnrochemistry.com For example, hydrolysis of the Pinner salt under acidic conditions yields an ester, while reaction with ammonia or an amine produces an amidine. wikipedia.orgnrochemistry.com It is important to carry out the reaction under anhydrous conditions to prevent the decomposition of the imino ester salt. nrochemistry.com While the classical Pinner reaction uses a strong acid, Lewis acid-promoted variations have also been developed, offering milder reaction conditions. nih.gov

ReactantReagentsIntermediatePotential Final Products
This compoundAlcohol (e.g., Ethanol), Anhydrous HClImidoester hydrochloride (Pinner Salt)Ester, Amidine, Orthoester

Reactions Involving the Phenolic Hydroxyl Group

O-Alkylation and O-Acylation Reactions

The hydroxyl group can readily undergo O-alkylation and O-acylation reactions. O-alkylation involves the reaction with an alkyl halide in the presence of a base to form an ether linkage. The choice of base and solvent can influence the reaction's efficiency and selectivity. Similarly, O-acylation can be achieved by reacting the phenol with an acyl chloride or an acid anhydride, typically in the presence of a base or a catalyst, to form an ester. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities into the molecule.

Oxidation Reactions of the Phenol

The phenolic hydroxyl group is susceptible to oxidation. The specific products of oxidation depend on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of quinone-type structures. The oxidation of phenols can be a complex process, and the presence of other functional groups on the aromatic ring, such as the bromomethyl and nitrile groups in this case, can influence the reaction's outcome.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. These hydrogen bonding interactions can occur intramolecularly or intermolecularly. In the solid state, intermolecular hydrogen bonding plays a significant role in the crystal packing of the molecules. For instance, in the crystal structure of 3-bromo-2-hydroxybenzonitrile, intermolecular O-H---Br and O-H---N hydrogen bonds are observed, forming a spiral chain. mit.edu Such interactions can influence the physical properties of the compound, such as its melting point and solubility.

Furthermore, hydrogen bonding can affect the chemical reactivity of the molecule. For example, intramolecular hydrogen bonding between the hydroxyl group and the nitrile or bromomethyl group could influence the electron density and, consequently, the reactivity of these functional groups. The presence of hydrogen bonding can also impact the acidity of the phenolic proton.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The susceptibility of the benzene ring in this compound to substitution reactions is a consequence of the combined electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is moderately activated towards electrophilic aromatic substitution. This is due to the powerful activating and directing effect of the hydroxyl group, which counteracts the deactivating effects of the cyano and bromomethyl groups. The outcome of EAS reactions is governed by the directing influences of these substituents. libretexts.org

Hydroxyl (-OH) group: Located at C2, this group is a strong activator and an ortho, para-director due to its ability to donate electron density to the ring via resonance. It directs incoming electrophiles to positions C1 (which is already substituted), C3 (ortho), and C5 (para).

Cyano (-CN) group: Positioned at C1, this group is a strong deactivator and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, directing electrophiles to positions C3 and C5 (meta).

Bromomethyl (-CH2Br) group: Situated at C4, this group is weakly deactivating due to the inductive electron withdrawal by the bromine atom. It is considered an ortho, para-director, though its influence is significantly weaker than that of the hydroxyl group. It directs electrophiles to positions C3 and C5 (ortho).

The directing effects of the hydroxyl, cyano, and bromomethyl groups are cooperative, or reinforcing, as they all direct incoming electrophiles to the same available positions on the aromatic ring: C3 and C5. msu.edu The C6 position is sterically hindered by the adjacent hydroxyl and cyano groups, making it a less favorable site for substitution.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
Substituent (Position)Electronic EffectFavored Positions for Substitution
2-OHStrongly Activating (Resonance Donor)C3 (ortho), C5 (para)
1-CNStrongly Deactivating (Inductive & Resonance Withdrawing)C3 (meta), C5 (meta)
4-CH2BrWeakly Deactivating (Inductive Withdrawing)C3 (ortho), C5 (ortho)

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the benzene ring of this compound is generally not a feasible reaction pathway. The SNAr mechanism requires two key features: a good leaving group (such as a halide) directly attached to the aromatic ring, and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, there is no suitable leaving group directly bonded to the benzene ring. While the cyano group is a strong electron-withdrawing group, its presence does not enable SNAr without a leaving group on the ring itself. The bromine atom is attached to the methyl group (a benzylic position) and is susceptible to nucleophilic attack via SN1 or SN2 mechanisms, but this does not constitute a nucleophilic aromatic substitution. scribd.com

Chemo- and Regioselectivity in Multi-Functionalized this compound

The presence of multiple reactive sites makes the concepts of chemoselectivity and regioselectivity central to understanding the reactivity of this molecule.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. The choice of reaction conditions and reagents can selectively target one of the functional groups in this compound.

Benzylic Substitution: The bromomethyl group is highly susceptible to nucleophilic substitution. Reagents such as amines, thiols, or cyanides will preferentially attack the electrophilic benzylic carbon, displacing the bromide ion. These reactions typically occur under milder conditions than those required for aromatic substitution.

Phenolic Reactions: The hydroxyl group can act as a nucleophile or an acid. It can be O-alkylated using an alkyl halide in the presence of a base, or O-acylated using an acyl chloride.

Aromatic Substitution: As discussed, electrophilic substitution on the aromatic ring requires specific reagents, such as a Br₂/Lewis acid combination for bromination or a HNO₃/H₂SO₄ mixture for nitration, that generate a potent electrophile. masterorganicchemistry.com

Table 2: Chemoselective Reactions of this compound
Reagent/ConditionTarget Functional GroupReaction Type
NaCN, DMSOBromomethyl (-CH2Br)Nucleophilic Substitution (SN2)
CH3I, K2CO3Hydroxyl (-OH)O-Alkylation (Williamson Ether Synthesis)
Br2, FeBr3Aromatic RingElectrophilic Aromatic Substitution
LiAlH4Cyano (-CN)Reduction to Amine

Regioselectivity

Regioselectivity pertains to the preference for reaction at one position over another. For this compound, this is most relevant in electrophilic aromatic substitution reactions on the benzene ring. As established, the reinforcing directing effects of the substituents guide incoming electrophiles to positions C3 and C5.

The final distribution of regioisomers depends on a balance of electronic and steric factors.

Position C5: This position is para to the strongly activating hydroxyl group and meta to the deactivating cyano group. This electronic combination is highly favorable. Furthermore, this position is sterically unhindered.

Position C3: This position is ortho to both the hydroxyl and cyano groups. While electronically activated, it is subject to greater steric hindrance from the two adjacent substituents compared to the C5 position.

Therefore, electrophilic aromatic substitution is expected to show high regioselectivity for the C5 position, yielding the 4-(bromomethyl)-2-hydroxy-5-(electrophile)benzonitrile as the major product. nih.gov The substitution at C3 would be the minor product.

Detailed Mechanistic Elucidation of Key Reaction Pathways

The most significant reaction pathway involving the benzene ring is electrophilic aromatic substitution. The mechanism proceeds via a positively charged intermediate known as an arenium ion (or sigma complex). msu.edu The mechanism for the nitration at the C5 position serves as a representative example.

Mechanism of Nitration at C5:

Step 1: Generation of the Electrophile Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The π-electron system of the activated benzene ring attacks the nitronium ion. The attack at C5 is favored and leads to the formation of a resonance-stabilized arenium ion. The positive charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atom of the hydroxyl group, which provides significant stabilization.

The key resonance structures for the arenium ion intermediate formed by attack at C5 are:

Positive charge at C6.

Positive charge at C4.

Positive charge at C2, which is adjacent to the hydroxyl group. This allows for a fourth resonance structure where the oxygen atom donates a lone pair to form a C=O double bond, placing the positive charge on oxygen and satisfying the octet rule for all atoms. This particular resonance contributor is especially stable and is a primary reason why ortho/para attack is favored by hydroxyl groups. makingmolecules.com

Step 3: Deprotonation to Restore Aromaticity A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes the proton from the C5 carbon. This restores the aromaticity of the ring and yields the final product, 4-(bromomethyl)-2-hydroxy-5-nitrobenzonitrile. msu.edu

This mechanistic pathway underscores the dominant role of the hydroxyl group in controlling both the rate and the regioselectivity of electrophilic substitution. Its ability to stabilize the cationic intermediate through resonance is the determining factor in the reaction's outcome.

Spectroscopic and Structural Characterization of 4 Bromomethyl 2 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum of 4-(Bromomethyl)-2-hydroxybenzonitrile would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the local electronic environment of the proton.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J) in Hz
Aromatic H (adjacent to -OH)Lower fieldDoubletOrtho-coupling
Aromatic H (adjacent to -CN)Higher fieldDoublet of doubletsOrtho- and meta-coupling
Aromatic H (adjacent to -CH₂Br)Intermediate fieldDoubletMeta-coupling
Methylene (B1212753) Protons (-CH₂Br)~4.5 - 5.0Singlet-
Hydroxyl Proton (-OH)VariableSinglet (broad)-

Note: The exact chemical shifts and coupling constants can only be determined through experimental data.

The integration of these peaks would correspond to the number of protons giving rise to the signal. The splitting pattern (multiplicity), governed by the coupling constant (J), would reveal the number of neighboring protons.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
Cyano Carbon (-CN)~115 - 120
Aromatic C (bonded to -OH)~150 - 160
Aromatic C (bonded to -CN)~100 - 110
Aromatic C (bonded to -CH₂Br)~130 - 140
Other Aromatic Carbons~110 - 135
Methylene Carbon (-CH₂Br)~30 - 35

Note: These are estimated chemical shift ranges and require experimental verification.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations (2-3 bonds) between protons and carbons, crucial for connecting the different functional groups and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific functional groups.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (hydroxyl)3200 - 3600 (broad)Stretching
C≡N (nitrile)2220 - 2260Stretching
C=C (aromatic)1450 - 1600Stretching
C-O (phenol)1200 - 1260Stretching
C-Br (bromomethyl)500 - 600Stretching

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

Expected Raman Shifts:

Functional GroupExpected Raman Shift (cm⁻¹)
C≡N (nitrile)2220 - 2260 (strong)
C=C (aromatic ring)1580 - 1620 (strong)
C-Br (bromomethyl)500 - 600

The symmetric vibrations of the aromatic ring and the nitrile group are expected to produce strong signals in the Raman spectrum.

Mass Spectrometry (MS)

No experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination or fragmentation pattern analysis, could be located for this compound. Information regarding its behavior under various ionization techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) is also unavailable.

X-ray Crystallography for Solid-State Structure Elucidation

There are no published crystal structures for this compound in crystallographic databases. Therefore, information regarding its solid-state conformation, crystal packing, and intermolecular interactions like hydrogen bonding or π-stacking is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Following extensive searches of scientific literature and spectral databases, no specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data, such as absorption maxima (λmax) and molar absorptivity (ε), for the compound this compound could be located.

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule. For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis region are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The benzonitrile (B105546) ring system, with its conjugated π-electron system, is the principal chromophore in this compound. The presence of substituents on the benzene (B151609) ring—specifically the hydroxyl (-OH), bromomethyl (-CH₂Br), and cyano (-CN) groups—would be expected to influence the energy of these transitions and thus the position of the absorption bands.

Hydroxyl Group (-OH): As an auxochrome with lone pairs of electrons on the oxygen atom, the hydroxyl group can donate electron density to the aromatic ring through resonance (a +R effect). This generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.

Cyano Group (-CN): This group is electron-withdrawing (-I and -R effects) and extends the conjugation of the π system. Its effect on the absorption spectrum is complex and depends on its interaction with other substituents.

Bromomethyl Group (-CH₂Br): This group is primarily weakly electron-withdrawing through an inductive effect (-I effect). Its impact on the UV-Vis spectrum of the benzonitrile chromophore is generally less pronounced compared to the hydroxyl and cyano groups.

The combined electronic effects of these substituents would determine the precise absorption maxima of this compound. However, without experimental data, a detailed analysis of its electronic transitions remains speculative.

Due to the absence of specific experimental data in the searched scientific literature, a data table for the UV-Vis spectroscopic properties of this compound cannot be provided.

Computational Chemistry and Theoretical Modeling of 4 Bromomethyl 2 Hydroxybenzonitrile

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement.

The first step in computational analysis is to determine the lowest-energy conformation of 4-(Bromomethyl)-2-hydroxybenzonitrile. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. nih.gov The optimization process accounts for steric and electronic interactions between the substituents—the hydroxyl (-OH), cyano (-CN), and bromomethyl (-CH₂Br) groups—on the benzene (B151609) ring.

The orientation of the hydroxyl and bromomethyl groups relative to the aromatic ring is of particular interest. Intramolecular hydrogen bonding between the hydroxyl proton and the bromine atom of the bromomethyl group, or interactions with the cyano group's nitrogen, could influence the most stable conformation. The calculations would yield precise data on bond lengths, bond angles, and dihedral angles that define the molecular structure. While specific data for the title compound is not published, Table 1 presents typical optimized geometric parameters for a related compound, 4-hydroxybenzonitrile (B152051), calculated using DFT, to illustrate the type of data generated. nih.gov

Table 1: Representative Calculated Geometric Parameters for 4-hydroxybenzonitrile (Analogue Molecule) This table is illustrative and based on data for a similar compound to demonstrate the output of geometry optimization calculations.

ParameterBondCalculated Value (Å/°)
Bond Length (Å)C-CN1.445
C≡N1.160
C-OH1.358
O-H0.965
Bond Angle (°)C-C-CN179.5
C-C-OH121.0
C-O-H109.8

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group, reflecting its nucleophilic character. The LUMO is likely distributed over the electron-withdrawing cyano group and the aromatic ring. rsc.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). asianpubs.org These parameters provide a quantitative measure of the molecule's reactivity. Table 2 presents representative FMO energies and global reactivity descriptors calculated for benzonitrile (B105546) derivatives to illustrate these concepts. researchgate.netsphinxsai.com

Table 2: Representative FMO Analysis and Global Reactivity Descriptors (Illustrative Data) This table contains illustrative data from similar benzonitrile compounds to demonstrate the outputs of FMO analysis.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.14
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.81
HOMO-LUMO Energy GapΔE4.33
Chemical Hardnessη2.17
Chemical SoftnessS0.46
Electronegativityχ3.98
Electrophilicity Indexω3.65

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP maps color-code the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would show negative potential concentrated around the electronegative nitrogen atom of the cyano group and the oxygen atom of the hydroxyl group. A region of high positive potential would be expected around the hydroxyl hydrogen, making it a potential hydrogen bond donor. The bromomethyl group would also influence the charge distribution, creating a region of relative positive potential on the methylene (B1212753) carbon and a negative region around the bromine atom. This analysis helps in predicting intermolecular interactions and the initial steps of chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and confirmation.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts for this compound would be influenced by the electronic effects of its three substituents. The electron-donating hydroxyl group would shield the ortho and para protons, shifting them upfield, while the electron-withdrawing cyano group would deshield them, causing a downfield shift. youtube.com The bromomethyl group would also have a distinct effect. By comparing calculated shifts to experimental data, one can confidently assign the signals in the NMR spectrum. Table 3 provides a hypothetical, yet representative, prediction of ¹H NMR chemical shifts for the aromatic protons of the title compound.

Table 3: Representative Predicted ¹H NMR Chemical Shifts (Aromatic Region) This table presents illustrative, predicted chemical shifts based on known substituent effects.

ProtonPositionPredicted Chemical Shift (ppm)Expected Multiplicity
H-3ortho to -OH, meta to -CH₂Br & -CN~6.9 - 7.1d
H-5ortho to -CH₂Br, meta to -OH & -CN~7.3 - 7.5dd
H-6ortho to -CN, meta to -OH & -CH₂Br~7.5 - 7.7d

Vibrational Frequencies: The vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be calculated computationally. nih.gov These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile, the C-Br stretching of the bromomethyl group, and various aromatic C-H and C-C stretching and bending modes. Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states.

The bromomethyl group in this compound is a reactive site, particularly for nucleophilic substitution (Sₙ2) reactions. oup.comias.ac.in Theoretical modeling can be used to investigate the mechanism of such a reaction, for instance, with a generic nucleophile (Nu⁻).

By locating the transition state structure for the reaction on the potential energy surface, the activation energy (Eₐ) can be calculated as the energy difference between the transition state and the reactants. The activation energy is the primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. Transition state theory can then be used to estimate the reaction rate constant. These calculations provide deep mechanistic insights, including the geometry of the transition state and the nature of bond-breaking and bond-forming processes. nih.gov While a specific study on the title compound is unavailable, Table 4 provides representative data for the calculated activation energy of a model Sₙ2 reaction involving a benzyl (B1604629) bromide, illustrating the type of results obtained.

Table 4: Representative Calculated Activation Energy for a Model Sₙ2 Reaction This table shows an illustrative activation energy for a model reaction to demonstrate the output of reaction pathway modeling.

ReactionComputational MethodCalculated Activation Energy (kcal/mol)
Benzyl Bromide + Cl⁻ → Benzyl Chloride + Br⁻DFT (B3LYP/6-31+G(d))15.2

Such modeling can also explore the influence of other functional groups on the reactivity of the bromomethyl site and predict how solvent effects might alter the reaction pathway and activation energies. ias.ac.in

Solvent Effects on Reaction Mechanisms

The solvent environment can profoundly influence the rate, outcome, and even the mechanism of a chemical reaction. chemrxiv.orgwikipedia.org Computational chemistry offers powerful tools to model these effects, providing a molecular-level understanding that can be difficult to obtain through experimental means alone. For a molecule like this compound, which possesses polar functional groups (hydroxyl, nitrile, and bromomethyl), the choice of solvent is critical for its reactions, such as nucleophilic substitutions at the bromomethyl group.

Theoretical models used to study solvent effects are typically categorized as either explicit or implicit. Explicit solvent models treat individual solvent molecules, offering a highly detailed picture but at a significant computational cost. Implicit or continuum models represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to capture bulk solvent effects. chemrxiv.org

The Hughes-Ingold rules provide a qualitative framework for predicting solvent effects based on the nature of the reactants and the transition state. wikipedia.org For instance, in a hypothetical SN2 reaction of this compound with a negatively charged nucleophile, a polar protic solvent might solvate the nucleophile, reducing its reactivity. Conversely, a polar aprotic solvent could stabilize the charge-dispersed transition state, potentially accelerating the reaction. wikipedia.org

Computational studies can quantify these effects by calculating the reaction energy profile in different solvent environments. By comparing the activation energies in various solvents, a theoretical prediction of the kinetic solvent effect can be achieved. For example, density functional theory (DFT) calculations combined with a polarizable continuum model (PCM) could be employed to model such a reaction.

Table 1: Hypothetical Solvent Effects on the Relative Rate of a Nucleophilic Substitution Reaction of this compound This table is illustrative and based on general chemical principles, not on specific experimental or computational data for this compound.

SolventDielectric Constant (ε)Solvent TypePredicted Relative Rate
Hexane1.9Non-polar1
Dichloromethane9.1Polar Aprotic50
Acetone21Polar Aprotic200
Acetonitrile (B52724)37Polar Aprotic1,000
Water78Polar Protic500

This hypothetical data illustrates that reactions forming more polar or charged transition states from less polar reactants are generally accelerated by an increase in solvent polarity. wikipedia.org

Prediction of Molecular Interactions for Supra-Molecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups of this compound—a hydroxyl group (hydrogen bond donor and acceptor), a nitrile group (hydrogen bond acceptor), a bromine atom (potential halogen bond donor), and an aromatic ring (capable of π-π stacking)—make it a candidate for forming complex supramolecular assemblies. nih.govwixsite.com

Computational modeling can predict the geometry and stability of these assemblies. By calculating the interaction energies of different molecular arrangements (dimers, trimers, etc.), the most stable configurations can be identified. Methods like DFT with dispersion corrections (DFT-D) are well-suited for accurately describing the non-covalent interactions that govern supramolecular structures.

Key interactions that could be modeled for this compound include:

Hydrogen Bonding: The strong interaction between the hydroxyl group of one molecule and the nitrile or hydroxyl group of another.

Halogen Bonding: The interaction between the electrophilic region of the bromine atom and a nucleophilic site, such as the nitrogen of the nitrile group.

π-π Stacking: The interaction between the aromatic rings of adjacent molecules, which can occur in parallel-displaced or T-shaped arrangements.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing arrangements. nih.gov Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of larger aggregates and predict how they might self-organize in solution. nih.gov

Table 2: Hypothetical Interaction Energies for a Dimer of this compound in Different Orientations This table is for illustrative purposes. The values represent hypothetical energies calculated by quantum chemical methods.

Dimer ConfigurationDominant Interaction TypeHypothetical Interaction Energy (kcal/mol)
Head-to-TailO-H···N Hydrogen Bond-8.5
Parallel-Displacedπ-π Stacking-4.2
Bromine-Nitrile ContactC-Br···N Halogen Bond-3.1
T-ShapedC-H···π Interaction-2.5

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or physical properties. ekb.eg These models are fundamental in computational chemistry for predicting the behavior of new or untested compounds, thereby saving time and resources in drug discovery and materials science. ekb.eg

A hypothetical QSPR study for this compound and its derivatives could aim to predict a property like solubility, chromatographic retention time, or a specific biological activity. The process would involve:

Descriptor Calculation: For a set of related molecules, various molecular descriptors representing their structural, electronic, and physicochemical properties are calculated. Relevant descriptors for this system might include LogP (lipophilicity), molecular weight, polar surface area, dipole moment, and quantum chemical descriptors like HOMO/LUMO energies.

Model Development: A mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation between the descriptors (independent variables) and the property of interest (dependent variable). ekb.egescholarship.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. ekb.eg

For example, a QSRR model could be developed to predict the rate constant for the reaction of a series of substituted 2-hydroxybenzonitriles. The resulting equation might take a form like:

log(k) = β₀ + β₁(σ) + β₂(E_LUMO) + ...

where k is the rate constant, σ is a Hammett parameter representing the electronic effect of a substituent, and E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

Table 3: Example of a Hypothetical QSPR Model for Predicting a Property of this compound Derivatives This table is a conceptual illustration of a QSPR model and does not represent real data.

Dependent VariableModel EquationStatistical Metric (R²)
Log(Solubility)1.25 - 0.45 * LogP + 0.02 * (Polar Surface Area)0.92
Biological Activity (IC₅₀)3.78 + 0.89 * (HOMO-LUMO Gap) - 0.15 * (Molecular Volume)0.88

Such models are invaluable for guiding the synthesis of new compounds with desired properties. escholarship.org

Applications of 4 Bromomethyl 2 Hydroxybenzonitrile in Organic Synthesis

Building Block for Complex Natural Products Synthesis

While direct applications of 4-(bromomethyl)-2-hydroxybenzonitrile in the total synthesis of complex natural products are not extensively documented, its structural motifs are present in various natural compounds. The ortho-hydroxybenzonitrile moiety is a key feature in several classes of plant secondary metabolites and marine natural products. The inherent reactivity of the bromomethyl group allows for its conversion into other functional groups, making it a valuable synthon for the construction of more elaborate molecular architectures.

For instance, the cyanophenolic structure can be a precursor to salicylaldehyde (B1680747) or salicylic (B10762653) acid derivatives, which are common starting points in the synthesis of natural products. The bromomethyl group can be readily transformed into an aldehyde, an alcohol, a methyl group, or used to introduce a carbon-carbon bond through reactions with various nucleophiles. This versatility makes this compound a promising, albeit currently underutilized, starting material for the synthesis of natural products possessing a substituted aromatic core.

A plausible synthetic strategy could involve the initial transformation of the nitrile group into a functionality present in the target natural product, followed by the elaboration of the bromomethyl group to construct the rest of the molecular skeleton. The phenolic hydroxyl group can be protected during these transformations and deprotected at a later stage or utilized directly in cyclization reactions.

Precursor for Advanced Heterocyclic Scaffolds

The diverse functionalities of this compound make it an ideal precursor for the synthesis of a wide array of advanced heterocyclic scaffolds.

Isoquinolines: The synthesis of isoquinolines from this compound can be envisioned through multi-step reaction sequences. One potential route involves the conversion of the bromomethyl group to an aminoethyl group, followed by cyclization. For example, the bromide could be displaced by a cyanide ion, followed by reduction of both the newly introduced nitrile and the existing one to form a diamine, which could then be cyclized to a tetrahydroisoquinoline derivative. Alternatively, the Pomeranz–Fritsch reaction, which typically uses a benzaldehyde (B42025) and an aminoacetoaldehyde acetal, could be adapted. In this case, the bromomethyl group would first need to be converted to an aldehyde.

Tetrazoles: The nitrile functionality of this compound provides a direct route to the synthesis of tetrazoles. The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide, typically sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. researchgate.netnih.gov This reaction would yield a tetrazole ring at the 4-position of the 2-hydroxybenzyl bromide core, providing a scaffold for further functionalization.

ReactantReagentsProductReaction Type
This compoundSodium Azide, Lewis Acid5-(4-(Bromomethyl)-2-hydroxyphenyl)-1H-tetrazole[2+3] Cycloaddition

Benzisoxazoles: 1,2-Benzisoxazoles can be synthesized from 2-hydroxybenzonitriles. researchgate.net One established method involves the reaction of the 2-hydroxybenzonitrile (B42573) with a Grignard reagent in the presence of triphenylphosphine, which proceeds via a Barbier-Grignard-type reaction. researchgate.net This would result in a 3-substituted-1,2-benzisoxazole, where the substituent is derived from the Grignard reagent. The bromomethyl group on the starting material would remain available for subsequent transformations. Another approach is the [3+2] cycloaddition of in situ generated nitrile oxides (from the nitrile) with arynes. nih.gov

ReactantReagentsProductReaction Type
This compoundGrignard Reagent (R-MgBr), PPh₃3-R-5-(bromomethyl)benzo[d]isoxazolePPh₃-mediated Barbier-Grignard-type reaction

Benzoxazines: The synthesis of benzoxazines typically involves the reaction of a phenol (B47542), an amine, and an aldehyde (Mannich condensation). This compound can serve as the phenolic component. Reaction with a primary amine and formaldehyde (B43269) would lead to the formation of a 1,3-benzoxazine ring. rsc.org The nitrile and bromomethyl groups would offer sites for further derivatization of the resulting benzoxazine (B1645224) scaffold.

Benzofurans: The synthesis of benzofurans can be achieved from ortho-hydroxylated benzyl (B1604629) derivatives. jocpr.com A potential route starting from this compound involves its conversion to the corresponding triphenylphosphonium bromide salt. This salt can then undergo an intramolecular Wittig reaction with an ortho-acyl group, which would need to be introduced, for instance, by Fries rearrangement of an O-acylated precursor. A more direct approach could involve the reaction of the phenoxide of this compound with an α-haloketone, followed by cyclization.

Starting Material DerivativeReaction TypeProduct
2-Hydroxybenzyl triphenylphosphonium bromideIntramolecular Wittig ReactionSubstituted Benzofuran
Phenoxide of this compoundReaction with α-haloketone and cyclizationSubstituted Benzofuran

Benzopyrans: Benzopyrans, also known as chromenes, can be synthesized through various methods involving phenols. For example, a Pechmann condensation of the phenolic starting material with a β-ketoester in the presence of an acid catalyst could yield a coumarin (B35378) (a type of benzopyran). Alternatively, reaction with propargyl bromide could lead to a propargyl ether, which can then undergo Claisen rearrangement and cyclization to form a chromene.

Sulfur-Containing Heterocycles: The reactive bromomethyl group is an excellent handle for introducing sulfur-containing functionalities. Reaction with sodium sulfide (B99878) could lead to the formation of a dithian, or under different conditions, a thioether which could then be cyclized. For instance, reaction with thiourea (B124793) followed by hydrolysis can yield a thiol, which could then undergo intramolecular cyclization onto the aromatic ring under appropriate conditions to form a benzothiophene (B83047) derivative, although this would require activation of the aromatic ring.

Selenium-Containing Heterocycles: Similar to sulfur, selenium can be introduced via the bromomethyl group. The exchange of a halogen for selenium is a powerful method for the preparation of selenium-containing heterocycles. mdpi.com Reaction of this compound with a selenium nucleophile, such as sodium selenide, could generate a selenol intermediate, which could then be used in subsequent cyclization reactions to form selenium-containing rings like benzoselenophenes.

Intermediates for Ligand Development in Coordination Chemistry

The presence of multiple donor atoms (oxygen from the hydroxyl group and nitrogen from the nitrile group) makes this compound and its derivatives attractive candidates for the development of ligands in coordination chemistry. The nitrile group can coordinate to metal centers, and the hydroxyl group can act as a coordinating site upon deprotonation. The bromomethyl group allows for the attachment of this core structure to other molecules to create polydentate ligands.

For example, the bromide can be displaced by a nitrogen or sulfur-containing nucleophile that has additional coordination sites, leading to the formation of multidentate ligands. These ligands can then be used to form stable complexes with a variety of metal ions, with potential applications in catalysis, materials science, and bioinorganic chemistry.

Conclusion and Future Research Directions

Summary of Synthetic Utility and Reactivity Insights

4-(Bromomethyl)-2-hydroxybenzonitrile is a trifunctional building block offering multiple avenues for molecular elaboration. Its synthetic utility is rooted in the distinct and predictable reactivity of each of its functional moieties.

The Bromomethyl Group : As a benzylic bromide, this group is an excellent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. quora.comstackexchange.com This reactivity allows for the straightforward introduction of a wide array of functionalities, including amines, azides, cyanides, thiols, and alkoxides, thereby serving as a primary handle for constructing more complex molecular architectures. njchm.comnih.gov

The Hydroxyl Group : The phenolic hydroxyl group is nucleophilic and can be readily alkylated or acylated to form ethers and esters, respectively. Its presence also activates the aromatic ring, influencing its electronic properties and reactivity in further substitution reactions.

The Nitrile Group : The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. nih.gov It can also participate in cycloaddition reactions or be used to construct heterocyclic rings. acs.orgacs.org

The combination of these three groups in a single molecule allows for orthogonal chemical strategies, where each site can be modified selectively under different reaction conditions. This makes the compound a valuable precursor for creating libraries of substituted benzonitrile (B105546) derivatives for applications in medicinal chemistry and materials science. researchgate.netnih.gov

Identification of Remaining Challenges in Synthesis and Mechanistic Understanding

Despite its potential, significant challenges remain, primarily concerning the synthesis of this compound itself. A direct and efficient synthesis is not yet well-established in the literature.

A logical synthetic approach involves the benzylic bromination of a 4-methyl-2-hydroxybenzonitrile precursor. However, this route presents several obstacles:

Chemoselectivity : The reaction conditions required for radical bromination of the methyl group, typically involving N-Bromosuccinimide (NBS) and a radical initiator, could potentially affect the sensitive phenolic hydroxyl group. rsc.org

Regioselectivity : The electron-rich aromatic ring, activated by the hydroxyl group, may be susceptible to competing electrophilic aromatic substitution by bromine, leading to undesired side products.

Reaction Optimization : Finding conditions that exclusively favor benzylic bromination over ring bromination or reactions at the hydroxyl group requires careful optimization of reagents, solvents, and initiators.

Promising Avenues for Further Exploration

The future of this compound chemistry is rich with possibilities. Key areas for exploration include:

Medicinal Chemistry Scaffolding : The benzonitrile structural motif is a key component in numerous biologically active compounds. nih.gov This compound could serve as a versatile scaffold for synthesizing novel candidates for drug discovery, enabling systematic modification at three different points to explore structure-activity relationships.

Development of Heterocyclic Systems : The compound is an ideal starting material for the synthesis of complex heterocyclic structures, such as benzofurans, indoles, and other fused-ring systems of pharmaceutical interest. chemicalbook.comnih.gov

Materials Science Applications : Functionalized benzyl (B1604629) bromides are used as initiators or monomers in polymerization reactions. This compound could be explored as a monomer for creating specialty polymers with tailored thermal, optical, or binding properties.

Potential for Novel Methodologies and Sustainable Synthesis

Future research should prioritize the development of green and sustainable synthetic methods. Traditional benzylic bromination often relies on hazardous chlorinated solvents like carbon tetrachloride (CCl₄) and potentially explosive radical initiators. digitellinc.com

Promising sustainable alternatives include:

Photochemical Bromination : Utilizing visible light to initiate the radical reaction can eliminate the need for chemical initiators and often proceeds under milder conditions. digitellinc.comrsc.org

Flow Chemistry : Continuous flow reactors can improve reaction safety, efficiency, and scalability, particularly for photochemical reactions, by ensuring uniform light exposure and precise temperature control. digitellinc.comrsc.org

Green Solvents : Replacing chlorinated solvents with more environmentally benign options such as ethyl acetate (B1210297), diethyl carbonate, or even water-based systems is a critical goal. claremont.eduresearchgate.net

In Situ Reagent Generation : Methods that generate the brominating species in situ, for example from the oxidation of hydrogen bromide with hydrogen peroxide, can avoid the handling of hazardous reagents like molecular bromine and reduce waste. researchgate.net

Adopting these modern synthetic techniques would not only make the synthesis of this compound more efficient and safer but also significantly reduce its environmental footprint.

Outlook on Expanding the Synthetic Applications

The outlook for this compound is that of a highly valuable, yet underexploited, chemical intermediate. Its true potential will be unlocked through the development of a robust and scalable synthesis. Once readily accessible, its trifunctional nature will allow chemists to employ it in a wide range of applications. It can be envisioned as a key component in multi-step syntheses of complex natural products, functional materials, and novel pharmaceutical agents. The ability to perform sequential and regioselective modifications makes it a powerful tool for late-stage functionalization, a critical strategy in modern drug discovery and chemical biology. researchgate.net Further research into its reactivity and the development of sustainable synthetic protocols are essential steps toward realizing the full potential of this versatile molecule.

Q & A

Q. What strategies mitigate challenges in synthesizing chiral derivatives of this compound?

  • Enantioselective alkylation using chiral phase-transfer catalysts (e.g., Maruoka catalysts) or enzymatic resolution (lipases in organic media) can achieve >90% ee. Monitor stereochemistry via chiral HPLC (Chiralpak IA column) .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate experimental protocols with orthogonal techniques (e.g., LC-MS for reaction monitoring alongside NMR) .
  • Safety : Always use fume hoods and PPE (nitrile gloves, face shields) due to the compound’s acute toxicity (LD50 oral rat: 250 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.